4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-Fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonamide group attached to a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The fluorination and methylation steps are crucial in introducing the respective substituents. The sulfonamide group is then introduced through a reaction with a suitable sulfonating agent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with various biological targets makes it a valuable candidate for drug development.
Medicine: In the medical field, 4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry: In industry, this compound is used in the production of advanced materials and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets vary depending on the application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
3-fluoro-4-methyl-N-[(thiophen-3-yl)methyl]aniline
4-fluoro-3-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-carboxamide
Uniqueness: 4-Fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide stands out due to its specific arrangement of substituents, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S2/c1-9-6-11(2-3-12(9)13)18(15,16)14-7-10-4-5-17-8-10/h2-6,8,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEATTKZMHMOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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